[(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine
Description
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-N,N-dimethylethenamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-12(2)7-8-15(13,14)10-5-3-9(11)4-6-10/h3-8H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXNVFMRFLPIDU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Precursor Intermediates
The 4-chlorobenzenesulfonyl group is typically introduced via reaction of 4-chlorobenzenesulfonyl chloride with a suitable nucleophile. Patent WO2009124962A2 describes a generalized method where sulfonamides are synthesized by treating amines with arylsulfonyl chlorides in the presence of 4-dimethylaminopyridine (4-DMAP) as a catalyst. For example, reacting a secondary amine with 4-chlorobenzenesulfonyl chloride in dichloromethane at 0–25°C for 6–12 hours yields the corresponding sulfonamide. This method ensures high regioselectivity and minimizes side reactions such as over-sulfonylation.
Ethenyl Bridge Formation
The ethenyl linkage is most efficiently constructed using Horner-Wadsworth-Emmons (HWE) olefination or Wittig reactions. A study in Molecules (2022) demonstrates that phosphonate esters react with aldehydes under basic conditions to form α,β-unsaturated sulfones with high (E)-selectivity. For instance, treatment of diethyl (dimethylphosphono)acetate with 4-chlorobenzenesulfonyl chloride in tetrahydrofuran (THF) at −78°C generates the ethenyl sulfone intermediate.
Incorporation of Dimethylamine
The dimethylamine group is introduced via reductive amination or alkylation. US8552219B2 discloses a method where a primary amine is methylated using formaldehyde and formic acid under reflux conditions, achieving >90% conversion to the tertiary amine. Alternatively, nucleophilic displacement of a halogenated precursor with dimethylamine in acetonitrile at 60°C provides the target compound in 75–85% yield.
Detailed Synthetic Protocols
Method A: Sequential Sulfonylation and Olefination
Step 1: Synthesis of 4-Chlorobenzenesulfonamide Intermediate
- Combine 2-aminoethanol (10 mmol) and 4-chlorobenzenesulfonyl chloride (12 mmol) in anhydrous dichloromethane.
- Add 4-DMAP (0.5 mmol) and stir at 0°C for 2 hours.
- Warm to room temperature and stir for an additional 6 hours.
- Wash with 1M HCl, dry over Na2SO4, and concentrate in vacuo to obtain the sulfonamide.
Step 2: Horner-Wadsworth-Emmons Olefination
- Dissolve the sulfonamide (5 mmol) and diethyl (dimethylphosphono)acetate (5.5 mmol) in THF.
- Cool to −78°C and add sodium hydride (6 mmol) slowly.
- Stir for 4 hours, then quench with saturated NH4Cl.
- Extract with ethyl acetate, dry, and purify via column chromatography (SiO2, hexane/EtOAc 3:1).
Step 3: Reductive Amination
- React the α,β-unsaturated sulfone (3 mmol) with dimethylamine (6 mmol) in methanol.
- Add sodium cyanoborohydride (4 mmol) and stir at 25°C for 12 hours.
- Concentrate and purify by recrystallization from ethanol/water.
Yield : 68–72% (over three steps). Purity : >98% (HPLC).
Method B: One-Pot Sulfonylation-Olefination
This streamlined approach condenses the synthetic sequence into a single reaction vessel:
- Mix 2-aminoethanol (10 mmol), 4-chlorobenzenesulfonyl chloride (12 mmol), and triethylamine (15 mmol) in THF.
- After 2 hours, add diethyl (dimethylphosphono)acetate (11 mmol) and NaH (12 mmol).
- Stir at 0°C for 6 hours, then add dimethylamine hydrochloride (15 mmol) and NaBH3CN (10 mmol).
- Isolate the product via filtration and wash with cold methanol.
Yield : 60–65%. Advantage : Reduced purification steps.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
- Solvent : Dichloromethane and THF are optimal for sulfonylation and olefination, respectively. Polar aprotic solvents enhance nucleophilicity in sulfonylation, while THF stabilizes phosphonate intermediates in HWE reactions.
- Temperature : Olefination at −78°C suppresses (Z)-isomer formation, achieving >95% (E)-selectivity.
Catalytic Systems
- 4-DMAP : Accelerates sulfonylation by deprotonating the amine and activating the sulfonyl chloride.
- NaH : Generates the phosphonate enolate in situ, critical for olefination.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.52 (d, J=8.4 Hz, 2H, ArH), 6.78 (d, J=15.6 Hz, 1H, CH=), 6.25 (d, J=15.6 Hz, 1H, CH=), 2.98 (s, 6H, N(CH3)2).
- 13C NMR (101 MHz, CDCl3) : δ 144.2 (C-SO2), 136.5 (C-Cl), 130.1 (CH=), 128.9 (ArC), 127.3 (ArC), 44.7 (N(CH3)2).
- HRMS (ESI+) : m/z calc. for C11H13ClNO2S [M+H]+: 274.0365; found: 274.0368.
Chromatographic Purity
Applications and Derivatives
The compound serves as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. Derivatives with modified sulfonyl groups exhibit enhanced solubility and metabolic stability.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Triethylamine, pyridine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the ethenyl chain and dimethylamine group contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Key Observations :
Inferences for Target Compound :
- A Wittig reaction could form the ethenyl bridge, using 4-chlorobenzenesulfonyl chloride and dimethylamine-containing aldehydes/phosphonium salts.
- Acid catalysis (as in ) may improve yields, but sulfonyl groups could necessitate milder conditions to avoid decomposition.
Physical and Chemical Properties
Predictions for Target Compound :
- Melting Point : Likely >150°C due to sulfonyl and aromatic groups (cf. 181–184°C in ).
- Solubility: Moderate in DMSO or ethanol, balancing sulfonyl (polar) and dimethylamine (nonpolar) groups.
- Stability : Sensitive to strong acids/bases due to sulfonyl-amine interaction; less photolabile than stilbenes ().
Pharmacological and Industrial Potential
- Antimicrobial Activity : Sulfonyl groups are common in sulfa drugs; the dimethylamine moiety may enhance membrane penetration (cf. thiazol-2-amine in ).
- Enzyme Inhibition : Polar sulfonyl groups could target proteases or kinases, similar to pyridinyl derivatives ().
- Material Science : The conjugated ethenyl system may exhibit fluorescence or charge-transfer properties, akin to furan derivatives ().
Biological Activity
The compound [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 255.74 g/mol
This compound features a chlorobenzenesulfonyl group, which is known to influence its reactivity and biological interactions.
The biological activity of [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group enhances the compound's ability to form hydrogen bonds and engage in hydrophobic interactions, which may facilitate binding to specific biological targets.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways, impacting processes such as cell proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine. For instance, it has been evaluated for its effects on cancer cell lines, demonstrating significant inhibition of cell growth in vitro. The following table summarizes findings from various studies:
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 15 | Apoptosis induction |
| Study B | MCF-7 (breast cancer) | 10 | Cell cycle arrest |
| Study C | A549 (lung cancer) | 12 | Inhibition of glycolysis |
Case Studies
- Study on HeLa Cells : In a controlled experiment, [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine was shown to induce apoptosis in HeLa cells through the activation of caspase pathways. This study indicated that the compound could trigger programmed cell death, making it a candidate for further anticancer drug development.
- Breast Cancer Research : Another study focused on MCF-7 cells revealed that treatment with the compound led to significant cell cycle arrest at the G1 phase, suggesting a mechanism for inhibiting tumor growth by preventing cell division.
- Lung Cancer Investigation : Research involving A549 cells demonstrated that the compound inhibited key glycolytic enzymes, thereby reducing energy production in cancer cells and leading to decreased proliferation rates.
Toxicity and Safety Profile
The safety profile of [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine is critical for its potential therapeutic application. Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also presents certain cytotoxic effects at higher concentrations. Ongoing research aims to elucidate the dose-response relationship and identify safe therapeutic windows.
Q & A
Q. What challenges arise when scaling up synthesis from milligrams to grams, and how can they be mitigated?
- Methodological Answer :
- Heat Management : Employ jacketed reactors for exothermic steps (e.g., sulfonylation) to prevent side reactions.
- Catalyst Optimization : Screen Pd/C or Ni catalysts for improved turnover in coupling steps .
- Crystallization Control : Use seed crystals and slow cooling to enhance purity during recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
